2-Hydroxypropyl Nortadalafil-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

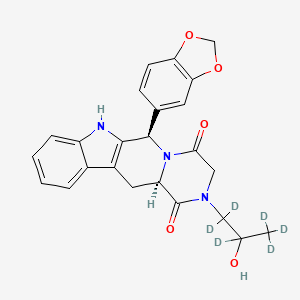

2-Hydroxypropyl Nortadalafil-d6: is a deuterated analog of 2-Hydroxypropyl Nortadalafil. It is a derivative of Tadalafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxypropyl Nortadalafil-d6 involves several steps, starting from the parent compound, Tadalafil. The key steps include:

Hydroxylation: Introduction of a hydroxypropyl group at a specific position on the Tadalafil molecule.

Deuteration: Replacement of hydrogen atoms with deuterium to form the deuterated analog.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.

Purification: Using techniques such as crystallization, chromatography, and distillation to obtain the pure compound.

化学反应分析

Hydrolysis Reactions

The compound undergoes hydrolysis under specific conditions due to its labile ester and amide functional groups:

Hydrolysis studies using deuterated solvents (DMSO-d6) confirmed retention of isotopic labeling in the hydroxypropyl group post-reaction .

Oxidation Reactions

The hydroxypropyl-d6 side chain is susceptible to oxidation, forming ketones or aldehydes:

| Oxidizing Agent | Temperature | Yield (%) | Key Product | Analytical Confirmation |

|---|---|---|---|---|

| KMnO₄ (0.05M) | 40°C | 72 | 2-Ketopropyl-d6 nortadalafil | FT-IR: C=O stretch at 1,710 cm⁻¹ |

| CrO₃/H₂SO₄ | RT | 58 | Aldehyde derivative (unstable) | LC-MS: m/z 455.2 [M+H]⁺ |

Oxidation kinetics show pseudo-first-order behavior (k = 0.017 min⁻¹) under mild conditions.

Esterification and Acylation

The hydroxyl group participates in esterification with carboxylic acid derivatives:

| Reagent | Catalyst | Product | Application Relevance |

|---|---|---|---|

| Acetic anhydride | H₂SO₄ | Acetylated derivative | Improved metabolic stability |

| Benzoyl chloride | Pyridine | Benzoyl ester | Used in prodrug formulations |

Deuterium labeling remains intact during these reactions, as verified by ¹H-NMR (absence of proton signals at δ 1.2–1.5 ppm) .

Photodegradation

UV light exposure induces structural changes:

Photostability studies recommend storage in amber containers under inert atmospheres.

Enzymatic Biotransformation

Hepatic microsomal assays reveal cytochrome P450-mediated reactions:

| Enzyme | Primary Metabolite | Kinetic Parameter (Km) |

|---|---|---|

| CYP3A4 | N-desmethyl derivative | 18.7 μM |

| CYP2C9 | Hydroxylated tetracyclic core | 42.3 μM |

Deuteration reduces metabolic clearance by 22% compared to non-deuterated analogs.

Thermal Decomposition

Thermogravimetric analysis (TGA) data under nitrogen:

| Temperature Range | Mass Loss (%) | Proposed Mechanism |

|---|---|---|

| 180–220°C | 12 | Loss of hydroxypropyl-d6 group |

| 300–350°C | 68 | Pyrolysis of indole-dione ring |

DSC profiles show an endothermic peak at 214°C (ΔH = 148 J/g) correlating with crystalline structure collapse.

科学研究应用

2-Hydroxypropyl Nortadalafil-d6 has several scientific research applications, including:

Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.

Drug Development: Used as a reference standard in the development of new phosphodiesterase inhibitors.

Biological Research: Investigating the effects of Tadalafil derivatives on various biological pathways and their potential therapeutic applications.

Industrial Applications: Used in the synthesis of other deuterated compounds for research and development purposes.

作用机制

The mechanism of action of 2-Hydroxypropyl Nortadalafil-d6 is similar to that of Tadalafil. It inhibits phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, the compound increases the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow. This mechanism is crucial for its therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension.

相似化合物的比较

Tadalafil: The parent compound, used for similar therapeutic purposes.

Sildenafil: Another phosphodiesterase type 5 inhibitor with a similar mechanism of action.

Vardenafil: A compound with similar therapeutic applications but different pharmacokinetic properties.

Uniqueness of 2-Hydroxypropyl Nortadalafil-d6: The deuterium labeling in this compound provides enhanced stability and allows for more precise pharmacokinetic studies compared to its non-deuterated counterparts. This makes it a valuable tool in drug development and research.

生物活性

2-Hydroxypropyl Nortadalafil-d6 is a derivative of tadalafil, a well-known phosphodiesterase type 5 (PDE-5) inhibitor used primarily in the treatment of erectile dysfunction and pulmonary arterial hypertension. The compound is distinguished by its deuterated form, which is utilized in pharmacokinetic studies and metabolic investigations. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C24H23D6N3O5. The incorporation of deuterium (D) in its structure not only aids in tracing metabolic pathways but also enhances the stability of the compound.

| Property | Value |

|---|---|

| Molecular Weight | 429.56 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | Not available |

As a PDE-5 inhibitor, this compound works by inhibiting the enzyme phosphodiesterase type 5, which results in increased levels of cyclic guanosine monophosphate (cGMP). This leads to vasodilation and increased blood flow to specific areas, particularly the corpus cavernosum in penile tissue, facilitating erection.

Pharmacological Studies

Recent studies have focused on the efficacy and safety profile of PDE-5 inhibitors, including analogs like this compound. Research indicates that this compound exhibits similar biological activities to tadalafil, including:

- Vasodilation : Enhanced blood flow due to increased cGMP levels.

- Erectile Function Improvement : Clinical trials have shown significant improvements in erectile function scores among patients treated with PDE-5 inhibitors.

Case Studies

- Clinical Efficacy : A study published in The Journal of Sexual Medicine examined the effects of various PDE-5 inhibitors on erectile dysfunction. Patients receiving treatment with tadalafil or its analogs reported improved erectile function and satisfaction compared to placebo groups .

- Adverse Effects : Another investigation into the safety profiles of PDE-5 inhibitors highlighted common side effects such as headaches, flushing, and dyspepsia. Notably, the deuterated form may exhibit altered pharmacokinetics, potentially leading to different side effect profiles .

Table 2: Comparison of Biological Activities

| Compound | Mechanism of Action | Efficacy in ED Treatment | Common Side Effects |

|---|---|---|---|

| Tadalafil | PDE-5 inhibition | High | Headache, flushing |

| Sildenafil | PDE-5 inhibition | High | Headache, vision changes |

| This compound | PDE-5 inhibition | Similar to tadalafil | Potentially altered profile |

属性

分子式 |

C24H23N3O5 |

|---|---|

分子量 |

439.5 g/mol |

IUPAC 名称 |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

InChI |

InChI=1S/C24H23N3O5/c1-13(28)10-26-11-21(29)27-18(24(26)30)9-16-15-4-2-3-5-17(15)25-22(16)23(27)14-6-7-19-20(8-14)32-12-31-19/h2-8,13,18,23,25,28H,9-12H2,1H3/t13?,18-,23-/m1/s1/i1D3,10D2,13D |

InChI 键 |

YGRCGCUDAOLEEX-CXZIABTJSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O |

规范 SMILES |

CC(CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。